molecular formula C11H18ClN3O2 B1456229 2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride CAS No. 1220017-34-4

2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride

Cat. No.: B1456229
CAS No.: 1220017-34-4
M. Wt: 259.73 g/mol
InChI Key: LMDPOPNTUIBIER-UHFFFAOYSA-N
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Description

2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride is a chemical compound that belongs to the class of nicotinic acid derivatives. It is a white crystalline powder that is soluble in water and has a molecular weight of 248.2 g/mol. This compound has been studied for its potential therapeutic and industrial applications due to its unique structure and properties.

Preparation Methods

The synthesis of 2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride typically involves the reaction of nicotinic acid with 3-(dimethylamino)propylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride has diverse applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on various biological targets.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to nicotinic acid receptors and modulate their activity, leading to various biological effects . It may also interact with other cellular components, influencing signaling pathways and cellular functions .

Comparison with Similar Compounds

2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride can be compared with other similar compounds, such as:

    Dimethylaminopropylamine: A related compound used in the preparation of surfactants and other chemicals.

    3-Dimethylaminopropyl 2-benzylaminobenzoate hydrochloride: Another compound with similar structural features and applications.

    3,3′-Iminobis(N,N-dimethylpropylamine): A compound with similar functional groups and reactivity.

Properties

IUPAC Name

2-[3-(dimethylamino)propylamino]pyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.ClH/c1-14(2)8-4-7-13-10-9(11(15)16)5-3-6-12-10;/h3,5-6H,4,7-8H2,1-2H3,(H,12,13)(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDPOPNTUIBIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=C(C=CC=N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220017-34-4
Record name 3-Pyridinecarboxylic acid, 2-[[3-(dimethylamino)propyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220017-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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